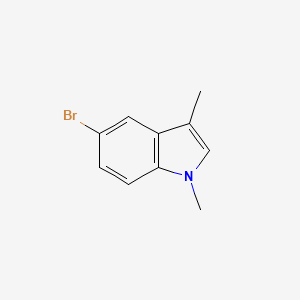

5-Bromo-1,3-dimethyl-1H-indole

Beschreibung

BenchChem offers high-quality 5-Bromo-1,3-dimethyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1,3-dimethyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-bromo-1,3-dimethylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-7-6-12(2)10-4-3-8(11)5-9(7)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWBXPVEGYLTRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C1C=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801305891 | |

| Record name | 5-Bromo-1,3-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-49-7 | |

| Record name | 5-Bromo-1,3-dimethyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 5-Bromo-1,3-dimethyl-1H-indole

An In-Depth Technical Guide to the Physicochemical and Reactive Properties of 5-Bromo-1,3-dimethyl-1H-indole

Introduction: The Strategic Role of a Versatile Building Block

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1][2] The strategic functionalization of this core structure is a fundamental aspect of modern drug discovery. The introduction of a bromine atom, specifically at the 5-position, imparts a unique combination of electronic properties and provides a versatile synthetic handle for further molecular elaboration.[1][3]

This technical guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the properties of 5-Bromo-1,3-dimethyl-1H-indole. This specific derivative, featuring methylation at both the N1 and C3 positions, serves as a crucial building block. While the C3-methylation blocks the most common site for electrophilic attack, the N1-methylation removes the acidic proton, altering solubility and hydrogen bonding capabilities. The C5-bromo substituent remains the primary locus of reactivity, making this compound an ideal substrate for constructing complex molecular architectures through cross-coupling chemistry.

PART 1: Core Physicochemical Characteristics

5-Bromo-1,3-dimethyl-1H-indole is a synthetic heterocyclic compound valued for its stability and utility in organic synthesis.[4][5] Its physical state is typically a solid at room temperature, consistent with related substituted indoles.[6][7]

Data Summary: Key Properties and Identifiers

The following table summarizes the essential physicochemical and identifying information for 5-Bromo-1,3-dimethyl-1H-indole.

| Property | Value | Reference |

| IUPAC Name | 5-bromo-1,3-dimethyl-1H-indole | [4] |

| CAS Number | 10075-49-7 | [4][5] |

| Molecular Formula | C₁₀H₁₀BrN | [4][5] |

| Molecular Weight | 224.10 g/mol | [4][5] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Data not available. (Analog: 5-Bromo-3-methyl-1H-indole, 73-75 °C) | [6] |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate) | [8] |

| Purity (Commercial) | ≥97-98% | [4][5] |

PART 2: Spectroscopic Signature for Structural Verification

Accurate structural elucidation is paramount in synthesis. The following sections detail the expected spectroscopic characteristics of 5-Bromo-1,3-dimethyl-1H-indole, based on established principles and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure of this molecule. The predicted spectra are based on data for 5-bromo-3-methyl-1H-indole.[6]

-

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

Aromatic Region (7.0-8.0 ppm): Three distinct signals are predicted. The proton at C4 would appear as a doublet, coupled to the C6 proton. The C6 proton would be a doublet of doublets, coupled to both C4 and C7. The C7 proton would appear as a doublet. The C2 proton, lacking adjacent proton coupling partners, will present as a sharp singlet.

-

Methyl Region (2.0-4.0 ppm): Two sharp singlets are expected, each integrating to 3 protons. One corresponds to the C3-methyl group (anticipated around 2.3 ppm), and the other, typically further downfield, corresponds to the N1-methyl group. The downfield shift of the N-methyl is due to its direct attachment to the electronegative nitrogen atom.

-

-

¹³C NMR: The carbon spectrum will confirm the presence of 10 distinct carbon environments.

-

Aromatic Carbons (110-140 ppm): Eight signals are expected in this region, corresponding to the eight carbons of the bicyclic indole core. The carbon atom bearing the bromine (C5) will have a characteristic chemical shift.

-

Methyl Carbons (10-35 ppm): Two signals are expected for the C3-methyl and N1-methyl groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight and elemental composition. For 5-Bromo-1,3-dimethyl-1H-indole, the key diagnostic feature is the isotopic signature of bromine. The analysis will reveal two major peaks in the molecular ion region:

-

M+ peak: Corresponding to the molecule containing the ⁷⁹Br isotope.

-

M+2 peak: Corresponding to the molecule containing the ⁸¹Br isotope. These two peaks will be of nearly equal intensity (approximately 1:1 ratio), which is a hallmark confirmation of the presence of a single bromine atom in the molecule.

PART 3: Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

A logical and efficient synthesis of 5-Bromo-1,3-dimethyl-1H-indole starts from the commercially available 5-bromo-3-methyl-1H-indole. The key transformation is the selective methylation of the indole nitrogen.

Caption: Proposed two-step synthesis of 5-Bromo-1,3-dimethyl-1H-indole via N-methylation.

Experimental Protocol: N-Methylation of 5-Bromo-3-methyl-1H-indole

This protocol is a representative procedure based on standard indole alkylation methodologies and should be adapted and optimized.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-bromo-3-methyl-1H-indole (1.0 eq).

-

Solvation: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen to form the corresponding sodium indolide salt. The evolution of hydrogen gas is observed.

-

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 1.5 eq) dropwise via syringe.

-

Causality: The highly nucleophilic indolide anion attacks the electrophilic methyl iodide in an Sₙ2 reaction to form the C-N bond.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 5-Bromo-1,3-dimethyl-1H-indole.

Reactivity Profile: A Hub for Molecular Diversity

The primary utility of this compound lies in the reactivity of the C5-bromo substituent, which is an ideal handle for palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is a powerful method to introduce new aryl or vinyl groups at the 5-position, creating biaryl structures common in pharmaceuticals.[3]

-

Buchwald-Hartwig Amination (C-N Bond Formation): This allows for the synthesis of 5-aminoindole derivatives, which are important pharmacophores.[3]

-

Sonogashira Coupling (C-C Bond Formation): Enables the introduction of alkyne functionalities.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

PART 4: Applications in Drug Discovery and Materials Science

5-Bromoindole derivatives are foundational in the synthesis of novel therapeutic agents. The 5-bromo substituent has been incorporated into molecules targeting a range of diseases.

-

Anticancer Agents: Many potent enzyme inhibitors, such as those targeting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, feature the 5-bromoindole scaffold.[1][2][9] The bromine atom can occupy key hydrophobic pockets in the enzyme's active site, enhancing binding affinity.

-

Antiviral Compounds: Indole derivatives are explored as inhibitors of viral enzymes, including HIV reverse transcriptase.[1]

-

Neuroprotective Agents: The indole core is present in compounds designed to modulate pathways involved in neurodegeneration, such as the Nrf2-ARE pathway.[1]

5-Bromo-1,3-dimethyl-1H-indole serves as an invaluable starting material for creating libraries of diverse compounds for high-throughput screening, accelerating the discovery of new lead molecules in these and other therapeutic areas.[3]

PART 5: Safety and Handling

As with all halogenated aromatic compounds, 5-Bromo-1,3-dimethyl-1H-indole should be handled with appropriate care.

-

General Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[10][11]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Disclaimer: This guide provides a summary of expected properties and procedures. Users must consult a current Safety Data Sheet (SDS) from their chemical supplier for complete and specific safety information before handling this compound.

References

-

PubChem. (n.d.). 5-Bromo-3-methyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate. Retrieved from [Link]

-

Acros Organics. (n.d.). Safety Data Sheet for 1-Pentene, 5-bromo-. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). 5-bromo-1,3-dimethyl-1H-indole. Retrieved from [Link]

- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.

-

Organic Chemistry Data. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromoindole. Retrieved from [Link]

-

ResearchGate. (2025). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-2-(2,5-dimethylphenyl)-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S8. 1 H NMR of 5-Bromo-3-(phenyl(pyrrolidin-1-yl)methyl)-1H-indole. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Bromo-DMT. Retrieved from [Link]

-

Teknoscienze. (2016). The reaction of 5-bromo-3-(1-methylpyrrolidine)-ylidene-3H-indole with acidic organic compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]

-

PubMed. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Retrieved from [Link]

-

ResearchGate. (2025). Study of the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2- ylidene)-3H-indole with pentane-2,4-dione. Retrieved from [Link]

-

Journal of the American Chemical Society. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. appretech.com [appretech.com]

- 5. 10075-49-7 | 5-Bromo-1,3-dimethyl-1H-indole - Moldb [moldb.com]

- 6. rsc.org [rsc.org]

- 7. fishersci.com [fishersci.com]

- 8. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]

- 9. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 5-Bromo-1,3-dimethyl-1H-indole for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-1,3-dimethyl-1H-indole, a key building block in synthetic and medicinal chemistry. This document delves into its fundamental properties, synthesis, spectroscopic characterization, and applications, with a focus on providing practical insights for researchers, scientists, and professionals in the field of drug development.

Core Compound Identification

| Property | Value | Reference |

| CAS Number | 10075-49-7 | [1] |

| Molecular Formula | C₁₀H₁₀BrN | [1] |

| Molecular Weight | 224.10 g/mol | [1] |

Introduction: The Significance of the Brominated Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs. The strategic introduction of a bromine atom, particularly at the 5-position, provides a versatile handle for a wide array of chemical transformations. This functionalization is pivotal for the synthesis of complex molecular architectures with tailored biological activities. 5-Bromo-1,3-dimethyl-1H-indole, with its methylated nitrogen and C3 position, offers distinct steric and electronic properties compared to its unmethylated counterpart, influencing its reactivity and the biological profiles of its derivatives.

Synthesis and Purification

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 5-Bromo-1,3-dimethyl-1H-indole.

General Experimental Protocol for N-Methylation of a Bromoindole (Adapted)

A general procedure for the N-alkylation of a bromo-substituted indole involves the use of a suitable alkylating agent in the presence of a base. For instance, the synthesis of 5-bromo-1-ethyl-1H-indazole, a related heterocyclic compound, was achieved by reacting 5-bromo-1H-indazole with ethyl bromide in anhydrous DMF with cesium carbonate as the base. A similar strategy could be adapted for the N-methylation of 5-bromoindole as the initial step.

Step-by-Step N-Methylation:

-

To a solution of 5-bromo-1H-indole in an anhydrous aprotic solvent (e.g., DMF or THF), add a suitable base (e.g., sodium hydride or cesium carbonate) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for a designated period to ensure complete deprotonation.

-

Add methyl iodide dropwise to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-bromo-1-methyl-1H-indole.

The subsequent C3-methylation would require a strong base to deprotonate the C3 position, followed by the addition of methyl iodide.

Spectroscopic Characterization

Accurate structural elucidation is paramount in synthetic chemistry. While a complete, dedicated set of spectra for 5-Bromo-1,3-dimethyl-1H-indole was not found, data from closely related analogs can provide valuable guidance for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. Based on the data for 5-Bromo-3-methyl-1H-indole, the aromatic protons will appear as multiplets or doublets in the range of δ 7.0-8.0 ppm.[2] The N-methyl and C3-methyl groups will likely appear as singlets, with the N-methyl proton signal typically downfield compared to the C3-methyl signal.

¹³C NMR: The carbon NMR spectrum will provide information on all ten carbon atoms in the molecule. The chemical shifts for the aromatic carbons will be in the range of δ 110-140 ppm.[2] The signals for the N-methyl and C3-methyl carbons will be in the aliphatic region. The presence of the bromine atom will influence the chemical shifts of the adjacent carbons.

Mass Spectrometry (MS)

The mass spectrum of 5-Bromo-1,3-dimethyl-1H-indole will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The fragmentation pattern will likely involve the loss of a methyl group or other characteristic fragments of the indole core.

Reactivity and Applications in Drug Discovery

The bromine atom at the C5 position of 5-Bromo-1,3-dimethyl-1H-indole makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. 5-Bromo-1,3-dimethyl-1H-indole can be coupled with a wide range of aryl and heteroaryl boronic acids to generate diverse libraries of 5-substituted indole derivatives. These derivatives are of significant interest due to the prevalence of the biaryl indole motif in biologically active molecules.[3]

Generalized Suzuki-Miyaura Protocol:

Caption: General workflow for the Suzuki-Miyaura coupling of 5-Bromo-1,3-dimethyl-1H-indole.

Experimental Details (Adapted from a similar reaction):

-

In a reaction vessel, combine 5-Bromo-1,3-dimethyl-1H-indole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equiv.).

-

Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 equiv.).

-

Add a suitable solvent system (e.g., a mixture of dimethoxyethane and water or toluene and water).

-

Degas the reaction mixture and heat it under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the residue by column chromatography to obtain the desired 5-aryl-1,3-dimethyl-1H-indole.

Heck Reaction

The Heck reaction allows for the formation of C-C bonds between the bromoindole and an alkene. This reaction is valuable for introducing vinyl groups or more complex side chains at the 5-position of the indole ring.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds.[4] This reaction enables the coupling of 5-Bromo-1,3-dimethyl-1H-indole with a variety of primary and secondary amines, providing access to a wide range of 5-aminoindole derivatives. These derivatives are important pharmacophores in many biologically active compounds.[5]

Biological Relevance of Bromoindole Derivatives

Derivatives of 5-bromoindole have shown a broad spectrum of biological activities, making them attractive targets for drug discovery programs. These activities include anticancer, antimicrobial, and antiviral properties.[6] The introduction of different substituents at the 5-position through the cross-coupling reactions described above allows for the fine-tuning of the pharmacological profile of the resulting molecules. The 1,3-dimethyl substitution pattern can influence the binding of these derivatives to their biological targets and affect their metabolic stability.

Safety and Handling

As with all chemical reagents, 5-Bromo-1,3-dimethyl-1H-indole should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-1,3-dimethyl-1H-indole is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of diverse chemical libraries for drug discovery. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications to aid researchers in their scientific endeavors.

References

-

Royal Society of Chemistry. Supporting information. Available at: [Link]

-

Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

-

Beilstein Archives. Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Available at: [Link]

-

PubMed Central. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. Available at: [Link]

-

Royal Society of Chemistry. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Available at: [Link]

-

ResearchGate. Design, synthesis, and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Available at: [Link]

-

Royal Society of Chemistry. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. Available at: [Link]

-

Erowid. Synthesis of 5-Bromo Indole. Available at: [Link]

-

ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... Available at: [Link]

-

RJPN. Indole: A Promising Scaffold For Biological Activity. Available at: [Link]

-

ACS Publications. Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. Available at: [Link]

-

ResearchGate. Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

- Google Patents. Method for preparing 5-bromoindole.

-

Organic Chemistry Portal. Heck Reaction. Available at: [Link]

-

Wiley Online Library. Supporting Information. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

PubMed Central. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Available at: [Link]

-

YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available at: [Link]

-

Oregon State University. 13 C NMR Chemical Shifts. Available at: [Link]

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

-

Scirp.org. Study of Mass Spectra of Some Indole Derivatives. Available at: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

Sources

solubility and stability of 5-Bromo-1,3-dimethyl-1H-indole in different solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Stability of 5-Bromo-1,3-dimethyl-1H-indole

Introduction

5-Bromo-1,3-dimethyl-1H-indole is a substituted indole derivative with potential applications in medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities.[1][2] The bromine atom at the 5-position serves as a useful synthetic handle for further molecular elaboration through cross-coupling reactions, while the methyl groups at the 1 and 3-positions can influence the compound's metabolic stability and receptor interactions.[1][3]

A thorough understanding of the solubility and stability of 5-Bromo-1,3-dimethyl-1H-indole is paramount for its successful application in any research or development setting. Solubility is a critical determinant of a compound's bioavailability and suitability for various in vitro and in vivo assays. Stability, on the other hand, dictates the compound's shelf-life, storage conditions, and potential degradation pathways, which is crucial for ensuring the reliability and reproducibility of experimental results.[4]

This technical guide provides a comprehensive overview of the anticipated solubility and stability profile of 5-Bromo-1,3-dimethyl-1H-indole based on the principles of physical organic chemistry and data from related indole derivatives. Furthermore, it offers detailed, field-proven protocols for the experimental determination of these critical physicochemical properties.

Physicochemical Properties of 5-Bromo-1,3-dimethyl-1H-indole

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrN | [5] |

| Molecular Weight | 224.1 g/mol | [5] |

| CAS Number | 10075-49-7 | [5] |

| Appearance | Expected to be a solid at room temperature | General knowledge of similar compounds |

Anticipated Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6] The structure of 5-Bromo-1,3-dimethyl-1H-indole—a substituted aromatic heterocycle—suggests it will be largely nonpolar. The presence of the bromine atom and the dimethylated indole core contributes to its lipophilicity.[7] While the indole nitrogen can participate in hydrogen bonding, the N-methylation prevents it from acting as a hydrogen bond donor, which will decrease its solubility in protic solvents like water compared to N-unsubstituted indoles.[8]

Based on these structural features and solubility data for related compounds like 5-bromoindole and other substituted indoles, the following qualitative solubility profile is anticipated.[9][10][11]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Highly Polar Protic | Insoluble to Very Sparingly Soluble | The molecule is largely nonpolar and lacks a hydrogen bond-donating group.[10] |

| Methanol, Ethanol | Polar Protic | Sparingly Soluble to Soluble | The alkyl groups of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl group can interact with the indole nitrogen's lone pair.[8] |

| Dichloromethane (DCM) | Nonpolar | Soluble to Freely Soluble | "Like dissolves like"; both are nonpolar. |

| Chloroform | Nonpolar | Soluble to Freely Soluble | Similar polarity to the compound.[10] |

| Ethyl Acetate | Polar Aprotic | Soluble | Good balance of polarity to dissolve the compound.[10] |

| Acetone | Polar Aprotic | Soluble | The ketone can act as a hydrogen bond acceptor. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | A powerful, highly polar aprotic solvent capable of dissolving a wide range of organic molecules.[9] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble | Another highly effective polar aprotic solvent. |

| Hexanes, Heptane | Nonpolar | Sparingly Soluble to Insoluble | While nonpolar, the aromaticity of the indole may limit solubility in purely aliphatic hydrocarbons. |

| Toluene, Benzene | Nonpolar (Aromatic) | Soluble | The aromatic nature of the solvent will favorably interact with the indole ring system.[10] |

Experimental Determination of Solubility

The thermodynamic solubility of 5-Bromo-1,3-dimethyl-1H-indole can be reliably determined using the shake-flask method, which is considered the gold standard for solubility measurements.[9]

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation:

-

Add an excess amount of solid 5-Bromo-1,3-dimethyl-1H-indole to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C) to allow for continuous agitation.

-

Equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution has reached equilibrium.[9]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet any remaining undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant from each vial, being cautious not to disturb the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Quantify the concentration of 5-Bromo-1,3-dimethyl-1H-indole in the diluted samples against a standard curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Caption: Workflow for equilibrium solubility determination.

Anticipated Stability Profile and Degradation Pathways

The stability of indole derivatives can be influenced by factors such as pH, light, oxygen, and temperature.[4][12] The N-methylation in 5-Bromo-1,3-dimethyl-1H-indole is expected to confer some stability by protecting the nitrogen from certain reactions. However, the electron-rich indole ring is susceptible to oxidation. The bromine substituent may also influence the electronic properties and reactivity of the indole core.[13][14]

-

Acidic Conditions: Indoles are generally stable in mild acidic conditions but can be susceptible to polymerization or degradation in strong acids.

-

Basic Conditions: The compound is expected to be relatively stable under basic conditions, as there are no readily hydrolyzable groups like esters or amides directly attached to the indole ring in a susceptible position.

-

Oxidative Conditions: The indole ring is prone to oxidation, which could lead to the formation of various oxidized products. This is often a primary degradation pathway for indoles.[7]

-

Photolytic Conditions: Exposure to UV light can induce photochemical reactions in aromatic systems, potentially leading to degradation. Photostability testing is crucial.[15]

-

Thermal Conditions: The compound is expected to be stable at ambient temperatures, but thermal stress testing at elevated temperatures is necessary to determine its thermal lability.[15]

Experimental Determination of Stability (Forced Degradation Studies)

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[15][16] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.[4]

Protocol: Forced Degradation (Stress Testing)

-

Stock Solution Preparation:

-

Prepare a stock solution of 5-Bromo-1,3-dimethyl-1H-indole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[4]

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.1 M HCl). Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[4][15]

-

Basic Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH). Incubate under the same temperature and time conditions as the acidic hydrolysis.[4][15]

-

Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% H₂O₂). Keep at room temperature for a defined period, monitoring the reaction periodically.[4]

-

Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 70 °C) for a set duration.[15]

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a controlled source of UV and visible light, as specified in ICH guideline Q1B (a minimum of 1.2 million lux hours and 200-watt hours per square meter).[15] A control sample should be kept in the dark under the same temperature conditions.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a time-zero control, using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of the parent compound remaining under each stress condition.

-

Identify and, if necessary, characterize the major degradation products.

-

This information helps to establish the degradation pathways and the intrinsic stability of the molecule.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of indole based molecules for treatment of oxidative stress related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. appretech.com [appretech.com]

- 6. chem.ws [chem.ws]

- 7. Buy 5-bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole (EVT-13436750) [evitachem.com]

- 8. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. veeprho.com [veeprho.com]

- 16. [PDF] Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs | Semantic Scholar [semanticscholar.org]

Foundational Principles: The Role of NMR in Structural Elucidation

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Bromo-1,3-dimethyl-1H-indole

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromo-1,3-dimethyl-1H-indole, a key heterocyclic scaffold relevant in medicinal chemistry and materials science. As structural elucidation is the bedrock of drug development and chemical research, a comprehensive understanding of a molecule's NMR signature is paramount. This document moves beyond a simple data report to offer an in-depth interpretation grounded in first principles and comparative data from analogous structures, designed for researchers and professionals who require a deep and practical understanding of this compound's spectral characteristics.

Nuclear Magnetic Resonance spectroscopy remains the most powerful and definitive technique for determining the structure of organic molecules in solution. For a substituted indole like 5-Bromo-1,3-dimethyl-1H-indole, ¹H NMR provides precise information on the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework. The strategic placement of a bromine atom and two methyl groups creates a distinct and informative spectral fingerprint, which we will dissect in detail. The analysis that follows is based on established principles of chemical shifts, spin-spin coupling, and substituent effects, cross-referenced with available literature data for similar indole derivatives.

Experimental Protocol: Acquiring High-Fidelity NMR Data

To ensure the reproducibility and accuracy of NMR data, a standardized experimental approach is crucial. The data presented and analyzed in this guide is predicated on the following high-resolution NMR acquisition protocol.

Step-by-Step Methodology

-

Sample Preparation: A sample of 5-10 mg of 5-Bromo-1,3-dimethyl-1H-indole is dissolved in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its relative inertness and minimal overlapping signals. A trace amount of Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: The experiment is conducted on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher to achieve optimal signal dispersion.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is performed.

-

Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16 to 32 scans to ensure a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., zgpg30) is utilized to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

-

A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The resulting Free Induction Decay (FID) is processed using an appropriate software package. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Diagram: Standard NMR Data Acquisition Workflow

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Results: ¹H and ¹³C NMR Spectral Data

The following tables summarize the anticipated spectral data for 5-Bromo-1,3-dimethyl-1H-indole. These assignments are derived from analysis of the substituent effects on the indole scaffold, by referencing spectral data for closely related compounds such as 5-bromo-3-methyl-1H-indole and other methylindoles.[1][2]

Diagram: Structure of 5-Bromo-1,3-dimethyl-1H-indole

Caption: Numbering scheme for 5-Bromo-1,3-dimethyl-1H-indole.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.75 | d | ~1.9 | H-4 |

| ~7.20 | dd | ~8.7, 1.9 | H-6 |

| ~7.15 | d | ~8.7 | H-7 |

| ~6.90 | s | - | H-2 |

| ~3.75 | s | - | N-CH₃ |

| ~2.30 | s | - | C3-CH₃ |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~135.5 | C-7a |

| ~130.0 | C-3a |

| ~128.5 | C-2 |

| ~124.5 | C-4 |

| ~123.0 | C-6 |

| ~112.5 | C-5 |

| ~111.0 | C-3 |

| ~110.0 | C-7 |

| ~33.0 | N-CH₃ |

| ~10.0 | C3-CH₃ |

In-Depth Spectral Analysis and Interpretation

¹H NMR Spectrum Analysis

The proton spectrum provides a wealth of information through chemical shifts and coupling patterns.

-

Aromatic Region (δ 7.0-8.0 ppm): The benzene portion of the indole ring gives rise to three distinct signals.

-

H-4 (δ ~7.75, d): This proton is deshielded due to its proximity to the electron-withdrawing bromine atom at C-5. It appears as a doublet due to ortho-coupling with H-6 being too small to resolve (meta-coupling, ⁴J), and its primary coupling is a small meta-coupling to H-6. A more accurate description is a narrow doublet.

-

H-6 (δ ~7.20, dd): This proton is coupled to both H-7 (ortho-coupling, ³J ≈ 8.7 Hz) and H-4 (meta-coupling, ⁴J ≈ 1.9 Hz), resulting in a doublet of doublets.[1]

-

H-7 (δ ~7.15, d): This proton appears as a doublet due to its ortho-coupling with H-6 (³J ≈ 8.7 Hz).

-

-

Pyrrole Ring Proton (δ ~6.90, s):

-

H-2 (δ ~6.90, s): The proton at the C-2 position is typically a singlet in 3-substituted indoles. The N-methylation slightly shields this proton compared to an N-H indole. Its singlet nature confirms the substitution at C-3.

-

-

Aliphatic Region (δ 2.0-4.0 ppm):

-

N-CH₃ (δ ~3.75, s): The N-methyl group gives a characteristic singlet in the downfield aliphatic region due to the direct attachment to the electronegative nitrogen atom.

-

C3-CH₃ (δ ~2.30, s): The methyl group at C-3 also appears as a sharp singlet, but at a more upfield position compared to the N-methyl group.[1]

-

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum is expected to show 10 distinct signals, corresponding to the 10 unique carbon atoms in the molecule.

-

Quaternary Carbons:

-

C-7a and C-3a (δ ~135.5, ~130.0): These are the two bridgehead carbons connecting the pyrrole and benzene rings. Their chemical shifts are in the typical range for aromatic carbons.[2]

-

C-5 (δ ~112.5): The carbon directly bonded to bromine (C-Br) is significantly shielded and appears at a lower chemical shift than other aromatic carbons, a characteristic effect of halogen substitution.[3]

-

C-3 (δ ~111.0): The presence of the methyl group at C-3 shifts this carbon's resonance.

-

-

Aromatic CH Carbons:

-

C-2, C-4, C-6, C-7 (δ ~128.5, ~124.5, ~123.0, ~110.0): These signals correspond to the protonated carbons of the indole ring. Their specific assignments can be definitively confirmed with 2D NMR experiments like HSQC. The C-7 carbon is typically the most upfield of the benzenoid carbons.

-

-

Aliphatic Carbons:

-

N-CH₃ (δ ~33.0): The N-methyl carbon signal is found in the typical range for N-alkyl groups.

-

C3-CH₃ (δ ~10.0): The C-3 methyl carbon is highly shielded and appears far upfield, consistent with an alkyl substituent on an aromatic ring.[1]

-

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Bromo-1,3-dimethyl-1H-indole provides an unambiguous blueprint for its structural verification. The distinct chemical shifts, multiplicities, and coupling constants observed for the aromatic and aliphatic protons, combined with the characteristic signals of the ten unique carbon atoms, form a cohesive and self-validating dataset. This guide serves as an authoritative reference for researchers, enabling confident identification and characterization of this important molecular scaffold in complex research and development settings.

References

-

Supporting Information for "Iridium-Catalyzed Methylation of Indoles and Pyrroles with Methanol" . The Royal Society of Chemistry. [Link]

-

General NMR Spectroscopy Information . Wiley-VCH. [Link]

-

Supporting Information for "Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles" . The Royal Society of Chemistry. [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles . The Journal of Organic Chemistry, 35(4), 996–999. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Interpreting C-13 NMR Spectra . Chemistry LibreTexts. [Link]

Sources

The Pharmacological Potential of 5-Bromo-1,3-dimethyl-1H-indole Derivatives: A Technical Guide for Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents. The strategic introduction of a bromine atom at the 5-position of this bicyclic heterocycle has been repeatedly shown to modulate and often enhance the molecule's pharmacological profile. This technical guide provides a comprehensive exploration of the potential biological activities of 5-Bromo-1,3-dimethyl-1H-indole derivatives. While direct biological data on this specific scaffold is emerging, this document synthesizes findings from closely related 5-bromoindole analogues to project the therapeutic promise of this subclass. We will delve into the rationale behind their synthesis, their potent anticancer, antimicrobial, and anti-inflammatory activities, and the mechanistic pathways they are proposed to modulate. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this promising class of compounds.

The Indole Scaffold: A Privileged Structure in Drug Design

The indole ring system is a ubiquitous feature in both natural products and synthetic pharmaceuticals, prized for its ability to mimic the structure of tryptophan and interact with a wide range of biological targets. The introduction of a halogen, particularly a bromine atom at the C-5 position, significantly alters the electronic and lipophilic properties of the indole ring. This modification can enhance binding affinity to target proteins, improve metabolic stability, and increase cell membrane permeability, thereby amplifying the compound's therapeutic efficacy. This guide focuses on derivatives featuring a methyl group at the N-1 and C-3 positions, substitutions intended to further refine the molecule's steric and electronic profile for potentially improved target engagement and selectivity.

Synthesis of the 5-Bromo-1,3-dimethyl-1H-indole Core

The synthesis of 5-bromo-1,3-dimethyl-1H-indole can be approached through several established methodologies in heterocyclic chemistry. A common and reliable route involves the Fischer indole synthesis, which provides a versatile method for constructing the indole core from appropriately substituted phenylhydrazines and ketones.

An alternative strategy involves the direct bromination of a pre-formed 1,3-dimethyl-1H-indole. However, this approach requires careful control of reaction conditions to ensure regioselectivity and avoid over-bromination, which can lead to the formation of di- or poly-brominated side products.[1] Phase transfer catalysis has also been employed for the N-alkylation of 5-bromo-isatin, which can then be further manipulated to yield the desired indole structure.[2]

Below is a generalized workflow for the synthesis of the target scaffold, which can be adapted based on available starting materials and desired scale.

Caption: Generalized synthetic workflow for 5-Bromo-1,3-dimethyl-1H-indole.

Anticancer Activity: Targeting Oncogenic Pathways

5-Bromoindole derivatives have emerged as a promising class of anticancer agents, demonstrating significant efficacy against a variety of human cancer cell lines.[3] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and the disruption of cellular processes essential for tumor growth and survival.[3]

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

A significant body of research has focused on the development of 5-bromoindole derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] EGFR is a key regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers.[3] The inhibition of EGFR tyrosine kinase by these compounds leads to cell cycle arrest and the induction of apoptosis.[3][4] The N-1 and C-3 dimethyl substitutions on the indole core may enhance binding to the ATP-binding pocket of the kinase domain, potentially leading to increased potency and selectivity.

Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

In Vitro Cytotoxic Activity

The cytotoxic potential of 5-bromoindole derivatives has been evaluated against a range of cancer cell lines. The following table summarizes the in vitro cytotoxic activity of selected 5-bromo-7-azaindolin-2-one derivatives, which share the 5-bromo-substituted heterocyclic core.[5]

| Compound | HepG2 (IC50, µM) | A549 (IC50, µM) | Skov-3 (IC50, µM) |

| 23p | 2.357 | 2.871 | 3.012 |

| Sunitinib (Control) | 31.594 | 49.036 | Not specified |

| Data extracted from reference[5]. Compound 23p is a (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-[3-(4-(dimethylamino)piperidin-1-yl)propyl]-1H-pyrrole-3-carboxamide. |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., HepG2, A549, MCF-7)

-

Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

5-Bromo-1,3-dimethyl-1H-indole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the indole derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.[6]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial and Antifungal Activities

The indole scaffold is a key pharmacophore in the development of antimicrobial agents. Halogenation, particularly at the C-5 and C-6 positions, has been shown to enhance antifungal and antibacterial properties.[7]

Mechanism of Action

The antimicrobial action of indole derivatives often involves the disruption of microbial cell membranes, leading to leakage of intracellular contents and cell death.[7] Other proposed mechanisms include the inhibition of essential enzymes involved in microbial metabolism and interference with biofilm formation. For instance, some derivatives have been shown to act as potent inhibitors of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, and 14α-lanosterol demethylase, which is crucial for fungal cell membrane integrity.[8]

In Vitro Antimicrobial and Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected indole derivatives against various microbial strains.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 6-bromoindolglyoxylamide | S. aureus | Intrinsic activity | [7] |

| 6-bromoindolglyoxylamide | P. aeruginosa | Antibiotic enhancing | [7] |

| N-Substituted Indole-2-carboxylates | En. cloacae | 0.004–0.03 | [8] |

| N-Substituted Indole-2-carboxylates | T. viride | 0.004–0.06 | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

-

5-Bromo-1,3-dimethyl-1H-indole derivatives

-

96-well microtiter plates

-

Standardized microbial inoculum

Procedure:

-

Serial Dilution: Serially dilute the 5-bromoindole derivative in the broth within a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases.[9][10] Indole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions.[11]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of plant-derived compounds, including those with indole scaffolds, are often attributed to their ability to modulate key inflammatory signaling pathways such as the nuclear factor-κB (NF-κB) pathway.[10] They can also reduce oxidative stress and inhibit the production of pro-inflammatory cytokines like TNF-α and various interleukins.[10][12] By inhibiting these pathways, 5-bromoindole derivatives can potentially reduce the inflammatory response.

Caption: A simplified diagram of the NF-κB inflammatory signaling pathway.

Conclusion and Future Directions

5-Bromoindole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities.[3] Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The introduction of the bromine atom at the 5-position often enhances the therapeutic potential of the indole scaffold.[3]

While this guide has extrapolated the potential of the 5-Bromo-1,3-dimethyl-1H-indole core from related analogues, it is imperative that future research focuses on the direct synthesis and biological evaluation of this specific derivative series. Structure-activity relationship (SAR) studies will be crucial to optimize their design and translate their promise into clinical applications. The exploration of their effects on other biological targets, such as viral polymerases or neuroinflammatory pathways, also presents exciting avenues for future investigation.

References

- Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives.

- ChemicalBook. (n.d.). 5-Bromoindole synthesis.

- BenchChem. (2025). Common side reactions in the synthesis of 5-Bromoindole.

- Request PDF. (n.d.). Design, synthesis, and biological evaluation of novel 5-bromo derivatives of indole phytoalexins.

- BenchChem. (2025). The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers.

- Google Patents. (n.d.). CN105622481A - Process for efficient synthesis of 5-bromoindole.

- Hassan, A. A., et al. (2023).

- Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers.

- Li, X., et al. (2017). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules.

- Hassan, A. A., et al. (2024). Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study. Pharmacia.

- ResearchGate. (2025). (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION.

- MySkinRecipes. (n.d.). N-Methyl-5-bromo-4,7-diazaindole.

- Romagnoli, R., et al. (2018). Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic agents. European Journal of Medicinal Chemistry.

- Brimble, M. A., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry.

- Wang, Y., et al. (2023). Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. Molecules.

- Asireddy, S. R., et al. (2018).

- Glamočlija, J., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)

- Chaudhari, P. B., et al. (2025). Synthesis and Antimicrobial Activity of Some Derivatives of 5-Substituted Indole Dihydropyrimidines.

- Mishra, A. K., et al. (2025). Synthesis, characterization, computational studies and anti-inflammatory activity evaluation of some new indole substituted aryl ethers. Journal of Molecular Structure.

- Al-Khayri, J. M., et al. (2025).

- Al-Khayri, J. M., et al. (2024).

- Bouhlali, E. D. T., et al. (2016). In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Journal of Applied Pharmaceutical Science.

- Abu-Reidah, I. M. (2019).

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation [mdpi.com]

- 9. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, characterization, computational studies and anti-inflammatory activity evaluation of some new indole substit… [ouci.dntb.gov.ua]

- 12. mdpi.com [mdpi.com]

electrophilic substitution reactions of 5-bromoindole compounds

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromoindole Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

5-Bromoindole is a pivotal precursor in organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its strategic bromine substitution on the indole scaffold provides a versatile handle for a myriad of chemical transformations, enabling the construction of complex molecular architectures.[1][2] This technical guide provides a comprehensive examination of the electrophilic substitution reactions of 5-bromoindole, detailing the core principles of regioselectivity, reaction mechanisms, and field-proven synthetic protocols. We will explore key transformations including Vilsmeier-Haack formylation, the Mannich reaction, and further halogenation, offering insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important heterocyclic building block.

The Electronic Landscape and Reactivity of the 5-Bromoindole Nucleus

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution.[3][4] The fusion of a benzene ring to a pyrrole ring results in a 10 π-electron aromatic system.[3] Quantum chemical calculations and extensive experimental data confirm that the C3 position of the pyrrole moiety is the most nucleophilic and, therefore, the preferred site of electrophilic attack.[3][5][6]

This preference is rationalized by examining the stability of the cationic intermediate (Wheland intermediate or sigma complex) formed upon attack. Attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring, resulting in a more stable intermediate compared to attack at C2.[3][7]

The introduction of a bromine atom at the C5 position modulates this inherent reactivity. The bromine substituent exerts two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the benzene ring through the sigma bond, which deactivates the ring system to some extent.[8]

-

Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic π-system, increasing electron density, particularly at the positions ortho and para to the substituent (C4 and C6).

Despite the deactivating inductive effect, the pyrrole ring remains significantly more electron-rich than the substituted benzene ring.[9] Consequently, electrophilic attack will overwhelmingly continue to occur at the C3 position. The primary influence of the C5-bromo substituent is a slight modulation of the overall reaction rate and a secondary influence on the benzene ring's reactivity under conditions where the pyrrole ring is deactivated.

Caption: Regioselectivity of Electrophilic Attack on 5-Bromoindole.

Vilsmeier-Haack Formylation: Synthesis of 5-Bromo-1H-indole-3-carbaldehyde

The Vilsmeier-Haack reaction is a highly reliable and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the substrate.[12][13] For 5-bromoindole, this reaction proceeds with high regioselectivity at the C3 position.

Mechanism and Causality

The reaction begins with the activation of DMF by POCl₃ to form the electrophilic chloroiminium ion, the "Vilsmeier reagent". This species is a relatively mild electrophile, which is ideal for the reactive yet sensitive indole nucleus, preventing polymerization or side reactions that can occur with stronger electrophiles.[12] The electron-rich C3 position of 5-bromoindole then attacks the Vilsmeier reagent. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.

Caption: Logical workflow for the Vilsmeier-Haack formylation of 5-bromoindole.

Experimental Protocol: Vilsmeier-Haack Formylation

Self-Validation Insight: This protocol employs a dropwise addition of POCl₃ at low temperatures (0-5 °C). This is a critical control step to manage the exothermic reaction of forming the Vilsmeier reagent and to prevent potential side reactions, ensuring high yield and purity of the desired product.

-

Inert Atmosphere Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: Place 5-bromoindole (1.0 eq) into the flask and dissolve it in anhydrous DMF (acting as both reagent and solvent).

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-3 hours, monitoring the reaction progress by TLC.

-

Quenching and Workup: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Basify the aqueous solution to pH 9-10 by the slow addition of a cold aqueous solution of sodium hydroxide (e.g., 30% w/v).

-

Isolation: The product typically precipitates as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

The Mannich Reaction: Synthesis of Gramine Analogs

The Mannich reaction is a three-component condensation that provides a powerful method for the C-alkylation of acidic protons, in this case, the C3-H of 5-bromoindole.[14][15] The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine (e.g., dimethylamine), and the active hydrogen compound (5-bromoindole).[16] The product, a β-amino-carbonyl compound, is known as a Mannich base.[15] For 5-bromoindole, the product is a gramine analog, an exceptionally useful synthetic intermediate.

Mechanism and Causality

The reaction proceeds via the initial formation of an electrophilic iminium ion (Eschenmoser's salt precursor) from the amine and formaldehyde.[15] The nucleophilic C3 position of 5-bromoindole then attacks this iminium ion. The choice of a pre-formed iminium salt or generating it in situ under mild, often acetic acid-catalyzed conditions, prevents polymerization of the indole, which can occur under harsher acidic conditions. The resulting Mannich base, such as 5-bromo-gramine, is a valuable precursor because the dimethylamino group is an excellent leaving group, allowing for subsequent nucleophilic substitution reactions at the C3-methyl position.[17]

Caption: Mechanism of the Mannich reaction on 5-bromoindole.

Experimental Protocol: Synthesis of 5-Bromo-gramine

Self-Validation Insight: The use of acetic acid as a solvent and catalyst provides a mildly acidic medium that is sufficient to promote iminium ion formation without causing acid-catalyzed degradation of the indole starting material or product.

-

Cooling: In a round-bottom flask, prepare a solution of dimethylamine (e.g., 40% aqueous solution, 2.5 eq) and cool it to 0 °C in an ice bath.

-

Reagent Addition: Add glacial acetic acid (4.0 eq) to the cold amine solution, followed by 5-bromoindole (1.0 eq).

-

Formaldehyde Addition: To the resulting stirred slurry, add aqueous formaldehyde (37% solution, 2.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Workup: Pour the reaction mixture into a beaker containing a cold aqueous solution of sodium hydroxide (2 M) to neutralize the acetic acid and precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash extensively with cold water, and then with a small amount of cold diethyl ether.

-

Purification: Dry the solid under vacuum. The product is often of sufficient purity for subsequent steps, but can be recrystallized from acetone or ethanol if needed.

Halogenation: Synthesis of Polyhalogenated Indoles

While the starting material is already brominated at C5, further halogenation is a common and important transformation. Due to the high nucleophilicity of the C3 position, introducing a second halogen atom (e.g., bromine or chlorine) will occur selectively at this site under appropriate conditions.

Causality and Reagent Selection

Direct halogenation with elemental bromine (Br₂) can be too reactive, leading to over-halogenation and the formation of polymeric byproducts. Therefore, milder and more controllable halogenating agents are preferred. N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are ideal reagents. They provide a low equilibrium concentration of the electrophilic halogen species (Br⁺ or Cl⁺), allowing for a controlled, regioselective reaction at the C3 position. The reaction is typically performed in a polar aprotic solvent like THF or DMF at low temperatures to further moderate reactivity.

Experimental Protocol: C3-Bromination of 5-Bromoindole

Self-Validation Insight: The reaction is performed in the dark and at a low temperature to prevent radical side reactions that can be initiated by light and heat, ensuring that the desired ionic electrophilic substitution pathway is dominant.

-

Setup: In a flask protected from light, dissolve 5-bromoindole (1.0 eq) in anhydrous THF or DMF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining electrophilic bromine.

-

Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product, 3,5-dibromoindole, can be purified by column chromatography on silica gel.

Summary of Reactions

| Reaction Type | Electrophile / Reagents | Primary Product Position | Typical Yield (%) | Reference |

| Vilsmeier-Haack | POCl₃ / DMF | C3-Formyl | 85-95% | |

| Mannich Reaction | HCHO / (CH₃)₂NH | C3-Aminomethyl | 80-90% | [15][18] |

| Bromination | N-Bromosuccinimide (NBS) | C3-Bromo | 90-98% | [18][19] |

| Chlorination | N-Chlorosuccinimide (NCS) | C3-Chloro | 85-95% | [18] |

Conclusion

5-Bromoindole is a highly versatile substrate for electrophilic substitution reactions. The inherent electronic properties of the indole nucleus predictably direct a range of electrophiles—including formylating, aminomethylating, and halogenating agents—to the C3 position with excellent regioselectivity. The presence of the C5-bromo substituent provides a crucial handle for subsequent cross-coupling reactions, making the products of these electrophilic substitutions valuable intermediates in the synthesis of complex pharmaceuticals and bioactive molecules.[1][20] A thorough understanding of the mechanisms and the careful application of controlled experimental protocols, as detailed in this guide, are essential for successfully leveraging the synthetic power of 5-bromoindole in drug discovery and development.

References

- Synthesis and Chemistry of Indole. (n.d.). Google AI Grounding.

- Electrophilic substitution at the indole. (n.d.). Química Organica.org.

- Electrophilic substitution in indoles. Part 10. The mechanism of substitution in 4,6- and 5,6-dimethoxyindoles. (1978). Journal of the Chemical Society, Perkin Transactions 2. DOI:10.1039/P29780000733.

- Brominated Indoles Definition. (n.d.). Fiveable.

- An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-allyl-1H-indole. (n.d.). Benchchem.

- The Chemistry of Indoles. (n.d.). Google Books.

- Understanding the electrophilic aromatic substitution of indole. (2013). Henry Rzepa's Blog.

- Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. (2021). NIH.

- The Versatility of 5-Bromoindole: A Technical Guide for Organic Synthesis. (n.d.). Benchchem.

- The Expanding Applications of Indole Derivatives: Focus on 5-Bromoindole. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Common side reactions in the synthesis of 5-Bromoindole. (n.d.). Benchchem.

- Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. (2015). Chemical Papers, 70(5). DOI:10.1515/chempap-2015-0230.

- Electrophilic Substitution Reactions of Indoles. (2025). ResearchGate.

- The electrophilic aromatic substitution reaction rate for indole... (n.d.). Pearson.

- Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives. (2022). ChemistrySelect.

- Synthesis of 5-Bromo Indole. (n.d.). Erowid.

- Method for preparing 5-bromoindole. (2012). Google Patents.

- Electrophilic Aromatic Substitution of a BN Indole. (n.d.). NIH.

- Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? (2023). Quora.

- Process for efficient synthesis of 5-bromoindole. (2016). Google Patents.

- 5-Bromoindole. (n.d.). Chem-Impex.

- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.

- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.

- Mannich Reaction. (n.d.). Organic Chemistry Portal.

- Vilsmeier–Haack reaction. (n.d.). Wikipedia.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate.

- Mannich reaction. (n.d.). Wikipedia.

- Synthesis of New Mannich Bases from Indole Derivatives. (n.d.). Baghdad Science Journal.

- Indole - Mannich Reaction And Substitution By Elimination. (n.d.). ChemTube3D.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. bhu.ac.in [bhu.ac.in]